

# Application Notes and Protocols for Formulating Oral Suspensions with Carbomer 934

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## Compound of Interest

Compound Name: Carbomer 934

Cat. No.: B3432583

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These application notes provide a comprehensive guide to formulating stable and effective oral suspensions using **Carbomer 934**. This document outlines the key properties of **Carbomer 934**, detailed experimental protocols for formulation development, and methods for quality control and stability testing.

## Introduction to Carbomer 934 in Oral Suspensions

**Carbomer 934** is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1] It is a widely used pharmaceutical excipient valued for its ability to function as a suspending and viscosity-increasing agent at low concentrations.[2] Its primary mechanism of action is based on a pH-dependent thickening effect. In an aqueous environment, the carboxylic acid groups on the polymer backbone are un-ionized, and the polymer exists in a coiled state. Upon neutralization with a suitable base, the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged polymer chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in the viscosity of the medium and the formation of a gel-like network that can effectively suspend insoluble drug particles.[1]

Key Advantages of **Carbomer 934** in Oral Suspensions:

- **High Suspending Capacity:** Forms a stable network that prevents the sedimentation of active pharmaceutical ingredients (APIs), ensuring dose uniformity.[1]

- **Shear-Thinning Rheology:** Suspensions exhibit high viscosity at rest to maintain particle suspension but become less viscous upon shaking, allowing for easy pouring and administration.
- **Good Stability:** Contributes to the physical stability of the suspension over its shelf life.<sup>[2]</sup>
- **Patient Acceptability:** Formulations are generally smooth and palatable.

## Quantitative Data on Carbomer 934 Properties

The viscosity of a **Carbomer 934** dispersion is a critical parameter that is influenced by its concentration and the pH of the formulation. The following tables summarize key quantitative data.

Table 1: Viscosity of Neutralized Aqueous Dispersions of **Carbomer 934**

Concentration (% w/w)	pH	Viscosity (cP)
0.2%	7.3 - 7.8	2,050 - 5,450
0.5%	7.3 - 7.8	30,500 - 39,400

Source: Adapted from technical documentation.<sup>[1]</sup>

Table 2: General Properties of **Carbomer 934**

Property	Value
Appearance	White, fluffy, hygroscopic powder
pH of 0.5% w/w aqueous dispersion	2.7 - 3.5
Polymerization Solvent	Benzene (Note: Benzene-free grades are available and recommended for new product development)
Primary Particle Size	Approximately 0.2 $\mu\text{m}$
Moisture Content (typical)	8-10% w/w at 25°C and 50% RH

Source: Adapted from various pharmaceutical excipient handbooks.[3][4]

## Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of **Carbomer 934** oral suspensions.

### Formulation of a Model Oral Suspension

This protocol describes the preparation of a 100 mL batch of a model oral suspension containing an insoluble active pharmaceutical ingredient (API).

Materials and Equipment:

- **Carbomer 934**
- Active Pharmaceutical Ingredient (API) - micronized
- Purified Water
- Neutralizing agent (e.g., 18% w/v Sodium Hydroxide solution or Triethanolamine)
- Preservative (e.g., Methylparaben, Propylparaben)
- Sweetener (e.g., Sucralose, Aspartame)
- Flavoring agent
- Humectant (e.g., Glycerin, Propylene Glycol)
- Analytical balance
- pH meter
- Overhead stirrer with a propeller blade
- Homogenizer (optional)
- Beakers and graduated cylinders

#### Protocol:

- Dispersion of **Carbomer 934**:
  - In a beaker, weigh the required amount of Purified Water.
  - While stirring the water at a moderate speed (e.g., 500-800 rpm) with an overhead stirrer, slowly and carefully sift the **Carbomer 934** powder into the vortex to prevent the formation of agglomerates.<sup>[1]</sup>
  - Continue stirring for 15-30 minutes until a uniform, lump-free dispersion is obtained.
- Hydration of **Carbomer 934**:
  - Allow the dispersion to stand for at least 1 hour to ensure complete hydration of the polymer particles. For optimal results, hydration overnight is recommended.
- Incorporation of Other Excipients:
  - In a separate beaker, dissolve the preservative, sweetener, and flavoring agent in the humectant (e.g., Glycerin).
  - Add this solution to the hydrated **Carbomer 934** dispersion with continuous stirring.
- Dispersion of the Active Pharmaceutical Ingredient (API):
  - Levigate the micronized API with a small portion of the humectant mixture from the previous step to form a smooth paste.
  - Gradually add the API paste to the **Carbomer 934** dispersion with continuous stirring until the API is uniformly dispersed.
- Neutralization:
  - While continuously monitoring the pH, slowly add the neutralizing agent (e.g., 18% NaOH solution) dropwise to the suspension.<sup>[5]</sup>

- Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5) is reached. A significant increase in viscosity will be observed as the pH approaches neutrality.<sup>[1]</sup>
- Allow the suspension to stir for an additional 15-20 minutes to ensure complete neutralization and viscosity development.
- Final Volume Adjustment:
  - Transfer the suspension to a graduated cylinder and add Purified Water to reach the final volume of 100 mL.
  - Mix thoroughly to ensure homogeneity.
- Homogenization (Optional):
  - For improved uniformity and texture, the suspension can be passed through a homogenizer.

## Viscosity Measurement

### Equipment:

- Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.

### Protocol:

- Equilibrate the oral suspension to a controlled temperature (e.g.,  $25\text{ }^{\circ}\text{C} \pm 1\text{ }^{\circ}\text{C}$ ).<sup>[1]</sup>
- Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.
- Carefully lower the spindle into the center of the sample, ensuring it is immersed to the specified mark and that no air bubbles are trapped.
- Allow the viscometer to rotate for a set period (e.g., 1 minute) to achieve a stable reading.<sup>[5]</sup>
- Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

## Stability Testing

A robust stability testing program is essential to ensure the quality, safety, and efficacy of the oral suspension throughout its shelf life. The following protocol is based on ICH guidelines.[\[6\]](#)  
[\[7\]](#)

### Storage Conditions:

- Long-term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $65\% \text{ RH} \pm 5\% \text{ RH}$
- Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ [\[8\]](#)

### Testing Frequency:

- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[\[9\]](#)
- Accelerated: 0, 3, and 6 months.[\[9\]](#)

### Stability-Indicating Parameters and Acceptance Criteria:

Parameter	Test Method	Acceptance Criteria
Appearance	Visual Inspection	Homogeneous suspension, free from clumps and significant color change.
Odor	Olfactory Evaluation	No objectionable odor.
pH	pH meter	Within $\pm 0.5$ units of the initial value.
Viscosity	Rotational Viscometer	Within $\pm 20\%$ of the initial value.
Assay (API Content)	Validated HPLC or UV-Vis Spectrophotometric Method	90.0% - 110.0% of the label claim.
Related Substances/Impurities	Validated HPLC Method	Individual impurities not more than 0.5%, total impurities not more than 2.0% (or as per ICH guidelines).
Redispersibility	Manual or mechanical shaking	Easily redispersed to a uniform suspension upon shaking. No caking or hard sediment.
Particle Size Distribution	Laser Diffraction or Microscopy	No significant change in particle size distribution.
Microbial Limits	USP <61> and <62>	Total aerobic microbial count (TAMC) $\leq 100$ CFU/mL, Total yeast and mold count (TYMC) $\leq 10$ CFU/mL, Absence of specified pathogenic microorganisms.

## In-Vitro Drug Release Testing

This protocol is based on USP General Chapter <711> Dissolution.[10]

Equipment and Materials:

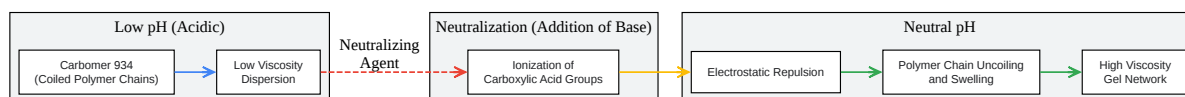
- USP Dissolution Apparatus 2 (Paddle Apparatus)[[11](#)]
- Dissolution Medium (e.g., simulated gastric fluid or simulated intestinal fluid, depending on the drug's properties)
- Syringes and filters
- Validated analytical method for drug quantification (e.g., HPLC, UV-Vis)

Protocol:

- Prepare the dissolution medium and equilibrate it to  $37\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$  in the dissolution vessels.
- Set the paddle speed, typically between 50 and 100 rpm for suspensions.[[12](#)]
- Carefully introduce an accurately weighed amount of the oral suspension into each dissolution vessel.
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
- Filter the samples immediately to prevent further dissolution of undissolved particles.
- Analyze the filtered samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released at each time point.

## Visualizations

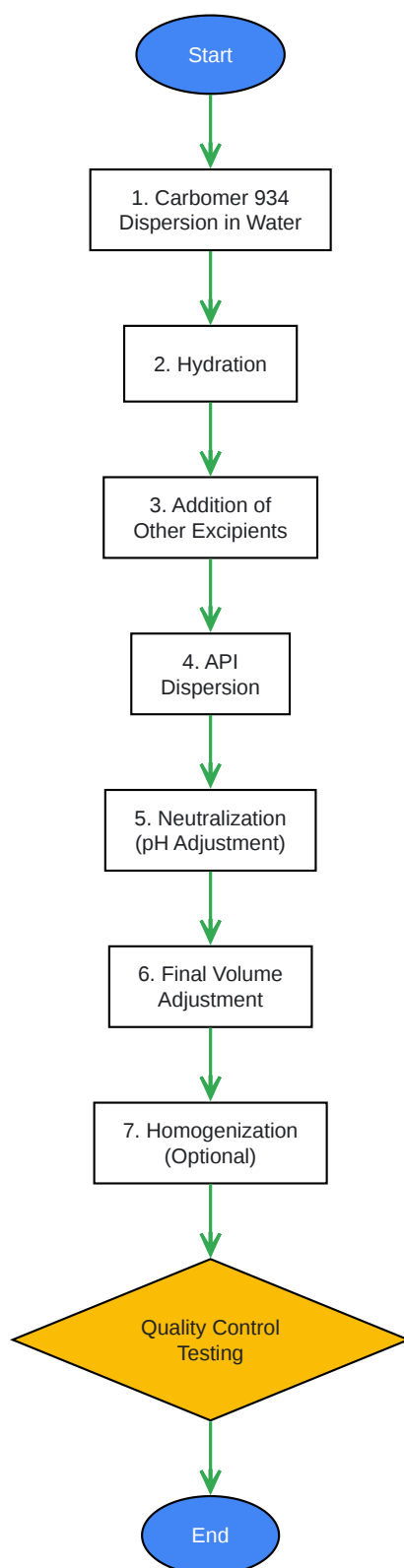
The following diagrams illustrate key processes and relationships in the formulation of **Carbomer 934** oral suspensions.



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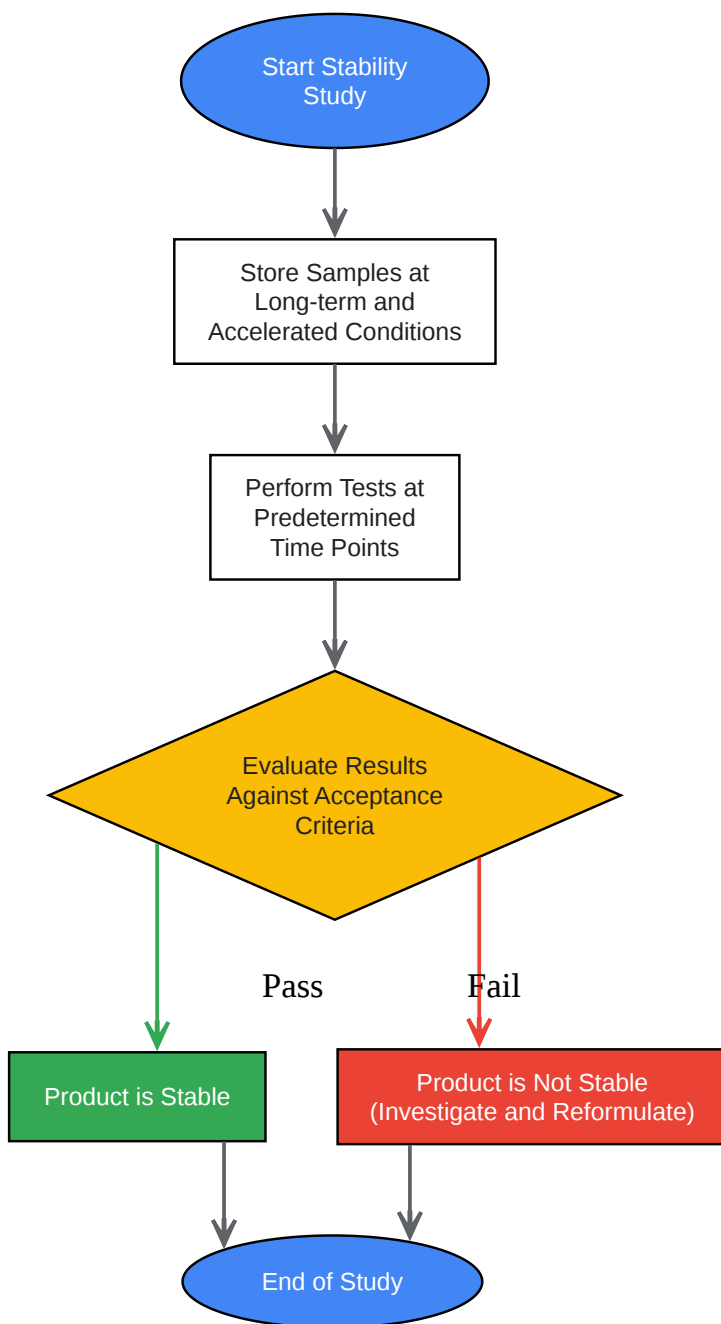


Caption: pH-Dependent Thickening Mechanism of **Carbomer 934**.



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Caption: Experimental Workflow for Oral Suspension Formulation.



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Caption: Logical Flow of a Pharmaceutical Stability Study.

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- To cite this document: BenchChem. [Application Notes and Protocols for Formulating Oral Suspensions with Carbomer 934]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432583#formulating-oral-suspensions-with-carbomer-934]

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